molecular formula C5H9ClO3 B1609803 2-(chloromethoxy)ethyl Acetate CAS No. 40510-88-1

2-(chloromethoxy)ethyl Acetate

Cat. No. B1609803
CAS RN: 40510-88-1
M. Wt: 152.57 g/mol
InChI Key: PAHCSXMDRKCMGY-UHFFFAOYSA-N
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Patent
US05650510

Procedure details

A solution of acetyl chloride (43.2 g, 550 mmol) in 100 mL of dry ether was added dropwise over 1 hour to a solution of 1,3 dioxolane (37.1 g, 500 mmol) in 300 mL of ether containing a few crystals of zinc (II) chloride at room temperature under nitrogen. The reaction mixture was stirred at room temperature for an additional 2 hours and then concentrated in vacuo. The product was purified by distillation (0.6 mmHg, 56°-58° C.) to provide 67.9 g (89%) of 1-acetoxy-2-(chloromethoxy)ethane as a clear colorless oil. cf: Foye, W. O.; Kaufmann, J. M.; Kim, Y. H. J. Heterocyclic Chem. 1987, 19, 497.
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=[O:3])C.[O:5]1[CH2:9][CH2:8][O:7][CH2:6]1.[CH3:10]COCC>[Cl-].[Zn+2].[Cl-]>[C:6]([O:7][CH2:8][CH2:9][O:3][CH2:1][Cl:4])(=[O:5])[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
37.1 g
Type
reactant
Smiles
O1COCC1
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation (0.6 mmHg, 56°-58° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCCOCCl
Measurements
Type Value Analysis
AMOUNT: MASS 67.9 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.